molecular formula C25H22N2O2 B10829858 AMPD2 inhibitor 1

AMPD2 inhibitor 1

Cat. No.: B10829858
M. Wt: 382.5 g/mol
InChI Key: YZNXMOIDDMETFM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPD2 inhibitor 1 is a compound that inhibits the activity of adenosine monophosphate deaminase 2 (AMPD2). This enzyme plays a crucial role in the regulation of cellular energy homeostasis by converting adenosine monophosphate to inosine monophosphate. This compound is used in scientific research to study various cravings, such as sugar, salt, and umami, as well as addictions to substances like tobacco, nicotine, and alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPD2 inhibitor 1 involves several steps, starting from commercially available starting materials. The key steps include the formation of a quinoxaline ring system and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The final product is obtained as a solid, which is then formulated for various research applications .

Chemical Reactions Analysis

Types of Reactions

AMPD2 inhibitor 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and optimize the compound’s inhibitory activity .

Scientific Research Applications

AMPD2 inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used to study the enzyme kinetics and inhibition mechanisms of AMPD2.

    Biology: Helps in understanding the role of AMPD2 in cellular energy homeostasis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and addictions.

    Industry: Used in the development of new drugs and therapeutic agents targeting AMPD2

Mechanism of Action

AMPD2 inhibitor 1 exerts its effects by binding to the active site of adenosine monophosphate deaminase 2, preventing the conversion of adenosine monophosphate to inosine monophosphate. This inhibition leads to an increase in intracellular adenosine monophosphate levels, which can activate AMP-activated protein kinase and other downstream signaling pathways involved in energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AMPD2 inhibitor 1 is unique due to its high selectivity for adenosine monophosphate deaminase 2 and its ability to induce allosteric modulation, causing conformational changes in the enzyme that prevent substrate binding. This unique mechanism of action makes it a valuable tool for studying the physiological functions of AMPD2 and developing new therapeutic agents .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

6-[4-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C25H22N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)26-15-18-9-11-20(12-10-18)24-14-13-21(16-27-24)25(28)29/h2-14,16-17,26H,15H2,1H3,(H,28,29)/t17-/m1/s1

InChI Key

YZNXMOIDDMETFM-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O

Origin of Product

United States

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